An In-depth Technical Guide to the Physicochemical Properties and pKa of DL-Pipecolinic Acid
An In-depth Technical Guide to the Physicochemical Properties and pKa of DL-Pipecolinic Acid
This guide provides a comprehensive overview of the critical physicochemical properties of DL-pipecolinic acid, with a particular focus on its pKa values. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support laboratory work and formulation development.
Introduction: The Significance of DL-Pipecolinic Acid
DL-Pipecolinic acid, a non-proteinogenic amino acid, serves as a vital chiral intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its structural similarity to proline lends it unique conformational properties that are of interest in peptide and peptidomimetic design. Understanding its fundamental physicochemical characteristics is paramount for its effective utilization in research and development. This guide will delve into the key parameters of DL-pipecolinic acid, with a special note on the scarcity of data for its tetrahydrate form. While the primary focus remains on the broadly studied anhydrous form, this document will provide the most relevant and verified information available to date.
Molecular and Physicochemical Profile
A solid understanding of the molecular and physical properties of a compound is the bedrock of its application. The following sections detail the key characteristics of DL-pipecolinic acid.
General Properties
DL-pipecolinic acid is a white to off-white crystalline powder.[1][2] It is generally stable under normal laboratory conditions.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₂ | [3][4] |
| Molecular Weight | 129.16 g/mol | [3][5] |
| Appearance | White to light beige crystalline powder | [1][2] |
| Melting Point | 282 °C (decomposes) | [1][3] |
Note on the Tetrahydrate Form: Extensive literature searches did not yield specific physicochemical data for DL-pipecolinic acid tetrahydrate. The properties listed above are for the anhydrous form. It is crucial for researchers to characterize the hydration state of their specific batch of material, as water content can influence properties such as melting point and solubility.
Solubility Profile
The solubility of DL-pipecolinic acid is a critical parameter for its handling and application in various experimental settings.
| Solvent | Solubility | Source(s) |
| Water | Soluble | [6] |
| DMSO | Insoluble or slightly soluble | [6][7] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Acetone | Soluble | [3] |
The zwitterionic nature of pipecolinic acid at physiological pH contributes to its good solubility in polar protic solvents like water. Its solubility in various organic solvents makes it versatile for a range of synthetic transformations.
Understanding the Ionization Behavior: pKa of DL-Pipecolinic Acid
The pKa, or acid dissociation constant, is a fundamental property that governs the ionization state of a molecule at a given pH. For an amino acid like DL-pipecolinic acid, which contains both an acidic (carboxylic acid) and a basic (secondary amine) functional group, there are two distinct pKa values.
The Two pKa Values: pKa₁ and pKa₂
The presence of two ionizable groups in DL-pipecolinic acid results in a multi-step ionization process, which can be visualized as follows:
Caption: Ionization states of DL-pipecolinic acid at different pH values.
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pKa₁ (Carboxylic Acid Group): The first pKa value corresponds to the deprotonation of the carboxylic acid group (-COOH). This typically occurs in the acidic pH range.
-
pKa₂ (Ammonium Group): The second pKa value is associated with the deprotonation of the protonated secondary amine group (-NH₂⁺-). This occurs in the basic pH range.
Reported pKa Values
Several experimental and predicted pKa values for pipecolinic acid have been reported in the literature. The variation in these values can be attributed to different experimental conditions (e.g., temperature, ionic strength) and measurement techniques.
| pKa Value | Reported Value | Source(s) |
| pKa₁ (Strongest Acidic) | 2.06 (Predicted) | [8] |
| pKa₁ | 2.28 (at 25°C) | [No direct source] |
| pKa₂ (Strongest Basic) | 10.39 (Predicted) | [8] |
The predicted values suggest a strongly acidic carboxylic acid group and a basic secondary amine. The zwitterionic form is the major species at physiological pH (around 7.4).[9]
Experimental Protocols for pKa Determination
Accurate determination of pKa is crucial for understanding and predicting the behavior of a molecule in different environments. Potentiometric titration is a widely used and reliable method for this purpose.[10]
Principle of Potentiometric Titration
Potentiometric titration involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (DL-pipecolinic acid) while monitoring the pH of the solution with a calibrated pH meter. The pKa values can be determined from the resulting titration curve.
Step-by-Step Protocol for Potentiometric Titration
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Preparation of the Analyte Solution:
-
Accurately weigh a known amount of DL-pipecolinic acid.
-
Dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M).
-
To maintain a constant ionic strength, a background electrolyte (e.g., 0.1 M KCl) can be added.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Place the analyte solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Use a burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Record the initial pH of the analyte solution.
-
Add the titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.
-
Continue the titration well past the expected equivalence points.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa values can be determined from the half-equivalence points on the curve. For a diprotic acid like pipecolinic acid, there will be two half-equivalence points corresponding to pKa₁ and pKa₂.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peaks in the derivative plot correspond to the equivalence points. The pKa values are the pH values at half the volume of the equivalence points.
-
The following flowchart illustrates the workflow for pKa determination by potentiometric titration:
Sources
- 1. DL-Pipecolinic acid | 535-75-1 [chemicalbook.com]
- 2. B23541.14 [thermofisher.com]
- 3. chembk.com [chembk.com]
- 4. Pipecolinic acid | CAS#:535-75-1 | Chemsrc [chemsrc.com]
- 5. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Showing Compound D-Pipecolic acid (FDB023791) - FooDB [foodb.ca]
- 9. L-pipecolate | C6H11NO2 | CID 6931663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
